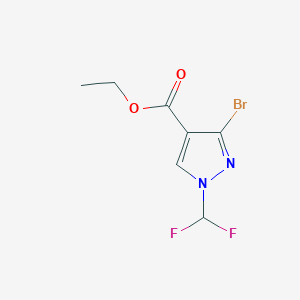

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a halogenated pyrazole derivative with a difluoromethyl substituent at the 1-position and a bromine atom at the 3-position.

Properties

Molecular Formula |

C7H7BrF2N2O2 |

|---|---|

Molecular Weight |

269.04 g/mol |

IUPAC Name |

ethyl 3-bromo-1-(difluoromethyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C7H7BrF2N2O2/c1-2-14-6(13)4-3-12(7(9)10)11-5(4)8/h3,7H,2H2,1H3 |

InChI Key |

OEFHBSNDVKKVDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1Br)C(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which is a key intermediate . The reaction conditions often involve the use of difluoromethylation reagents and catalysts to achieve the desired product. Industrial production methods may optimize these steps to increase yield and efficiency.

Chemical Reactions Analysis

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Cross-Coupling Reactions: The pyrazole ring can be involved in cross-coupling reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: Its unique chemical structure makes it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituents at the 1- and 3-positions of the pyrazole ring critically influence the compound’s physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

Substituent Position and Halogen Effects :

- The 3-bromo substituent in the target compound distinguishes it from analogs with trifluoromethyl (CF₃) or difluoromethyl (CHF₂) groups at the same position. Bromine’s larger atomic radius and polarizability enhance reactivity in nucleophilic substitutions or Suzuki-Miyaura couplings compared to fluorine-based groups .

- The 1-(difluoromethyl) group provides moderate electron-withdrawing effects, balancing stability and reactivity. In contrast, trifluoromethyl (CF₃) groups in analogs like Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate increase electronegativity but may reduce metabolic flexibility .

Biological and Agrochemical Relevance :

- Fluorinated pyrazoles, such as Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, exhibit bioactivity due to fluorine’s ability to mimic hydrogen bonds while resisting enzymatic degradation. The target compound’s bromine atom could further modulate interactions with biological targets, as seen in angiogenesis inhibitors like GeGe3 ().

Synthetic Utility :

- Bromine’s role as a leaving group is highlighted in , where ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate undergoes functionalization. Similarly, the target compound’s 3-bromo substituent may facilitate derivatization into triazoles or ureas for drug discovery .

Reactivity in Cross-Coupling Reactions

The bromine atom at position 3 positions the compound as a candidate for palladium-catalyzed cross-coupling, a trait shared with intermediates in and . For example, 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one () demonstrates bromine’s utility in constructing complex heterocycles.

Metabolic Stability and Lipophilicity

The difluoromethyl group improves metabolic stability compared to non-fluorinated analogs like Ethyl 3-bromo-1H-pyrazole-4-carboxylate. This aligns with trends in agrochemical design, where fluorine substitution reduces degradation rates .

Biological Activity

Ethyl 3-bromo-1-(difluoromethyl)-1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family and has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring structure with two nitrogen atoms, a bromine atom at the 3-position, a difluoromethyl group at the 1-position, and an ethyl ester functional group at the 4-position. These substituents enhance its reactivity and potential applications in medicinal chemistry and agrochemicals.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes or receptors involved in various disease processes. Understanding these interactions is crucial for elucidating how structural modifications can enhance efficacy and selectivity against particular biological targets.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, demonstrating its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations suggest that it may possess anticancer properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

Research Findings

A variety of studies have explored the biological activity of this compound. Below are some key findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated inhibition of multiple bacterial strains. |

| Study B | Anticancer effects | Showed cytotoxic effects on cancer cell lines. |

| Study C | Mechanism of action | Identified specific enzyme inhibition related to disease processes. |

Case Studies

Case Study 1 : In a study examining the antimicrobial properties, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential application in developing new antimicrobial agents.

Case Study 2 : Another investigation focused on the anticancer properties of this compound. It was found to induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.